2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole
Overview
Description
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole is an organic compound that features a tetrazole ring substituted with a phenyl group and a bromoethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole typically involves the reaction of 5-phenyltetrazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The mixture is then heated to promote the formation of the desired product .
Chemical Reactions Analysis
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific reagents and conditions for these reactions are less commonly reported.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate and nucleophiles such as amines . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a potential ligand in the development of new drugs.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole include:
2-Bromoethylamine hydrobromide: This compound also features a bromoethyl group but lacks the tetrazole ring.
2-Bromoethyl acrylate: This compound contains a bromoethyl group attached to an acrylate moiety.
(2-Bromoethyl)benzene: This compound has a bromoethyl group attached to a benzene ring.
Compared to these compounds, this compound is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(2-bromoethyl)-5-phenyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAAYIAVZTWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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